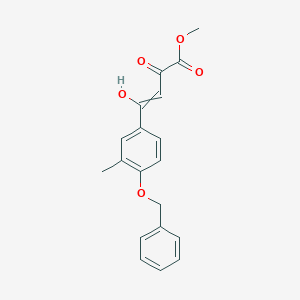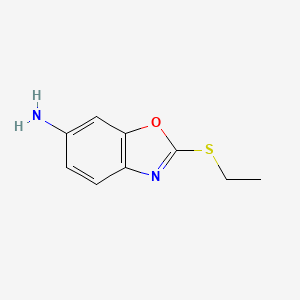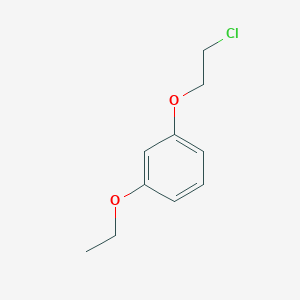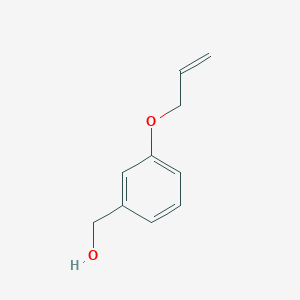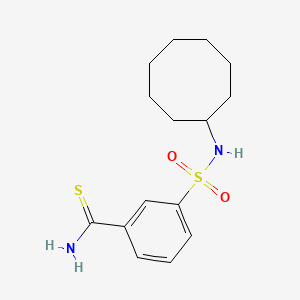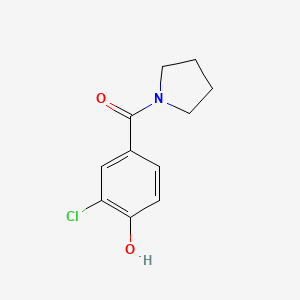
2-Chloro-4-(pyrrolidine-1-carbonyl)phenol
Übersicht
Beschreibung
“2-Chloro-4-(pyrrolidine-1-carbonyl)phenol” is a compound that contains a phenol group, a chloro group, and a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenol group, the chloro group, and the pyrrolidine ring . The spatial orientation of these groups could significantly influence the compound’s properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenol group could undergo reactions typical for phenols, such as EAS reactions. The pyrrolidine ring could participate in reactions typical for amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the phenol group could result in the compound having a relatively high boiling point due to the ability of phenols to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Bioaccumulation
A study identified various Phenolic Halogenated Compounds (PHCs) retained in human blood, potentially signaling industrial chemical exposure or natural origins. The research highlights the need to understand PHCs in biological systems due to their endocrine-disrupting potential. The study detected over 100 PHCs in human plasma, including monocyclic brominated or chlorinated phenol-, guaiacol-, and catechol-type compounds. The major compounds identified were 2,4,6-tribromophenol and pentachlorophenol, along with several metabolites, indicating the bioaccumulation and potential biological impact of these compounds (Hovander et al., 2002).
Biomedical Applications
Phenolic compounds and their derivatives have been extensively studied for their biomedical applications. In particular, the analytical characterization of these compounds plays a crucial role in complex toxicological cases. For instance, a study focused on the use of 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS® for the identification and characterization of seven New Psychoactive Substances (NPS) in a toxicological context. This type of analysis is critical for understanding the pharmacological and toxicological profiles of phenolic compounds and their relevance in forensic and clinical toxicology (Ameline et al., 2019).
Environmental Health and Safety
Studies on the exposure to organophosphorus and pyrethroid pesticides highlight the significance of phenolic compounds in environmental health. For instance, research on South Australian preschool children revealed widespread chronic exposure to these pesticides, with phenolic compounds being key metabolites indicating exposure levels. Understanding the distribution, exposure routes, and health impacts of these metabolites is crucial for public health policy and regulation (Babina et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQTVKWQIWHNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(pyrrolidine-1-carbonyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)







